3-(4-phenoxyphenoxy)propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

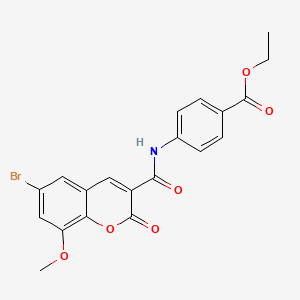

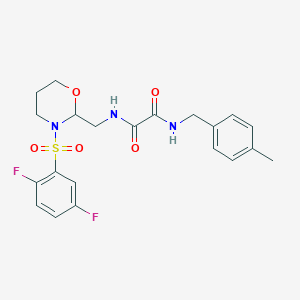

3-(4-Phenoxyphenoxy)propanoic acid is a compound with the molecular weight of 242.27 . It is a solid substance stored in dry room temperature .

Synthesis Analysis

The synthesis of propanol from propanoic acid involves two steps: esterification of propanoic acid and methanol to produce methyl propanoate, and reduction of methyl propanoate using sodium and ethylene glycol as a solvent to yield propanol . The yield of methyl propanoate from the esterification process is 75%, and the yield of propanol from the reduction process is 77% .Molecular Structure Analysis

The molecular structure of 3-(4-phenoxyphenoxy)propanoic acid is represented by the linear formula C15H14O3 . The InChI code for this compound is 1S/C15H14O3/c16-15(17)10-11-18-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) .Physical And Chemical Properties Analysis

3-(4-phenoxyphenoxy)propanoic acid is a solid substance .Applications De Recherche Scientifique

Herbicide Activity

PPP derivatives exhibit selective herbicidal activity against monocotyledonous species. Despite their structural similarity to broad-leaf herbicides like dichlorprop and mecoprop, PPPs specifically target grassy weeds. Researchers have explored their effectiveness in weed control, especially in agricultural settings .

Chemical Synthesis and Derivatives

PPP serves as a versatile starting point for chemical synthesis. Scientists have investigated various modifications to its structure, leading to different derivatives. These include:

- Commercial Products : Notable examples include 2-[4-(2,4-dichlorophenoxy)-phenoxy]-propionic acid methyl ester and 2-[4-(3,5-dichloropyridyl-2-oxy)-phenoxy]-propionic acid sodium salt .

Quantitative Structure-Activity Relationship (QSAR) Studies

Researchers have explored the relationship between PPP structure and its biological activity. Quantitative models help predict herbicidal efficacy based on specific structural features. Stereoisomers and variations in substituents contribute to these correlations .

Antimicrobial Investigations

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid , a close relative of PPP, have been studied for their antimicrobial properties. Researchers characterized their activity against bacteria and fungi, establishing structure-activity relationships (SAR). In silico ADME (absorption, distribution, metabolism, and excretion) assessments further enhance our understanding of their potential .

Platform Chemical: 3-Hydroxypropionic Acid (3-HP)

PPP derivatives can serve as precursors for 3-hydroxypropionic acid (3-HP). This compound has applications in biodegradable plastics (poly-3-hydroxypropionate) and other green chemistry processes. Researchers explore microbial synthesis routes to produce 3-HP from renewable substrates .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, corrosive to metals, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

3-(4-phenoxyphenoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-15(17)10-11-18-12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEYPRQSNVNTIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-phenoxyphenoxy)propanoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-Chlorophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2727433.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2727440.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2727453.png)